

Application Notes and Protocols for 1-(β-D-Xylofuranosyl)-5-fluorouracil Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β -D-Xylofuranosyl)-5-fluorouracil is a synthetic nucleoside analog and a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As an antimetabolite, it is designed to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells and viral replication.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of 1-(β -D-Xylofuranosyl)-5-fluorouracil, focusing on its potential as an anticancer and antiviral agent. The methodologies outlined are based on established protocols for similar nucleoside analogs and are intended to guide researchers in the systematic investigation of this compound.

Mechanism of Action

The primary mechanism of action of 5-fluorouracil and its analogs involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][3][4] Upon cellular uptake, 1-(β-D-Xylofuranosyl)-5-fluorouracil is expected to be metabolized to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.[2] This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells.[5]



Furthermore, metabolites of 5-FU can be incorporated into both DNA and RNA, leading to nucleic acid damage and disruption of protein synthesis.[2][5] Resistance to 5-FU can arise from the activation of various signaling pathways, including JAK/STAT, Wnt, Notch, NF-kB, and Hedgehog, which promote cell survival and proliferation.[6][7][8]

Data Presentation

Table 1: In Vitro Cytotoxicity Data

Cell Line	Compound	IC ₅₀ (µM)	Test Method	Reference
MCF-7 (Breast Cancer)	5-Fluorouracil	25	MTT Assay	[9]
WiDr (Colon Cancer)	5-Fluorouracil + AZT	Supra-additive effect	Viability Assay	[10]
HT-29 (Colon Cancer)	5-Fluorouracil	Concentration- dependent decrease in survival	Clonogenic Assay	[1]
HCT-116 (Colon Cancer)	5-Fluorouracil	Concentration- dependent decrease in survival	Clonogenic Assay	[1]
HL-60 (Leukemia)	5-Fluorouracil	Varies	MTT Assay	[11]
HNO-97 (Tongue Squamous Cell Carcinoma)	5-Fluorouracil	2	MTT Assay	[12]

Note: Specific IC $_{50}$ values for 1-(β -D-Xylofuranosyl)-5-fluorouracil are not readily available in the public domain and would need to be determined experimentally.

Table 2: In Vitro Antiviral Activity



Virus	Compoun d	IC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Test Method	Referenc e
Influenza A H1N1	Nucleoside Analogue 2i	57.5	>100	>1.7	Antiviral Assay	[13]
Influenza A H1N1	Nucleoside Analogue 5i	24.3	>100	>4.1	Antiviral Assay	[13]
Influenza A H1N1	Nucleoside Analogue 11c	29.2	>349	>12	Antiviral Assay	[13]
Yellow Fever Virus	Nucleoside Analogue 10	0.25 - 1	>100	>100	CPE Inhibition Assay	[14]

Note: Specific antiviral activity for 1-(β -D-Xylofuranosyl)-5-fluorouracil needs to be experimentally determined.

Experimental Protocols Protocol 1: Synthesis of 1-(β-D-Xylofuranosyl)-5fluorouracil

This protocol is adapted from general methods for nucleoside analog synthesis.[15][16][17][18] [19][20][21]

Materials:

- 5-Fluorouracil
- 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose
- N,O-Bis(trimethylsilyl)acetamide (BSA)



- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate, saturated solution
- Sodium sulfate, anhydrous
- Silica gel for column chromatography
- Methanol
- Sodium methoxide

Procedure:

- Suspend 5-fluorouracil in anhydrous DCM.
- Add BSA and stir the mixture at room temperature until a clear solution is obtained, indicating the silylation of 5-fluorouracil.
- In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose in anhydrous DCM.
- Cool both solutions to 0°C.
- Add the silylated 5-fluorouracil solution to the sugar solution.
- Add TMSOTf dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.



- Purify the resulting residue by silica gel column chromatography to obtain the protected nucleoside.
- Dissolve the protected nucleoside in methanol and add a catalytic amount of sodium methoxide.
- Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
- Neutralize the reaction with an acidic resin.
- Filter the resin and concentrate the filtrate to yield 1-(β-D-Xylofuranosyl)-5-fluorouracil.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9][11][12]

Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 1-(β-D-Xylofuranosyl)-5-fluorouracil stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:



- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in complete medium.
- Remove the medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC₅₀ value.

Protocol 3: In Vitro Antiviral Assay (CPE Inhibition Assay)

This protocol is used to evaluate the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).[13][14]

Materials:

- Host cell line (e.g., MDCK for influenza, Vero for Yellow Fever Virus)
- Virus stock
- Complete cell culture medium
- 1-(β-D-Xylofuranosyl)-5-fluorouracil stock solution (in DMSO)
- 96-well plates



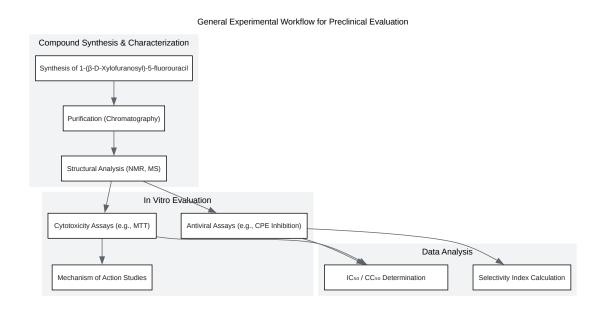
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed host cells in a 96-well plate and grow to confluency.
- Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in infection medium (serumfree medium).
- Remove the growth medium from the cells and add the compound dilutions.
- Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Include a virus control (cells + virus), a cell control (cells only), and a compound toxicity control (cells + compound).
- Incubate the plate until CPE is complete in the virus control wells.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Calculate the percentage of CPE inhibition for each compound concentration and determine the IC₅₀ (50% inhibitory concentration).
- Separately, determine the CC₅₀ (50% cytotoxic concentration) of the compound on the host cells in the absence of the virus.
- Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀).

Mandatory Visualizations

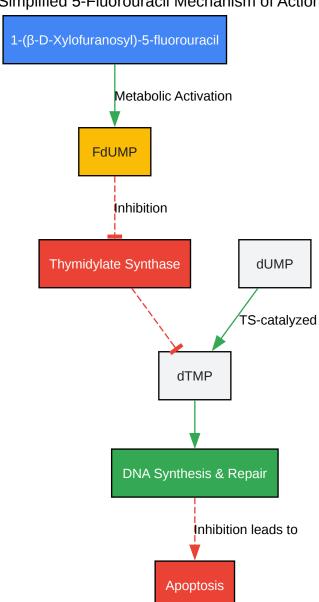




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Caption: Workflow for the synthesis and in vitro evaluation of 1-(β -D-Xylofuranosyl)-5-fluorouracil.



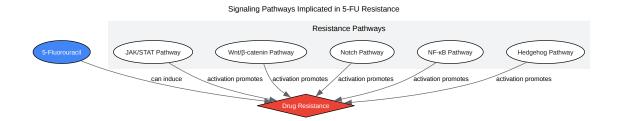


Simplified 5-Fluorouracil Mechanism of Action

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Caption: Inhibition of thymidylate synthase by 5-FU analogs leads to apoptosis.





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Caption: Key signaling pathways associated with the development of resistance to 5-fluorouracil.

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